Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a complex organic compound that features a combination of pyridine, oxazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 5-iodopyridine, is reacted with an appropriate carbamoylating agent to form 5-iodopyridin-2-yl carbamate.
Oxazole Ring Formation: The carbamate is then subjected to cyclization conditions to form the oxazole ring. This step often involves the use of dehydrating agents and specific catalysts to facilitate the ring closure.
Esterification: The final step involves the esterification of the oxazole derivative with ethyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced at different functional groups, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly used for substitution at the iodine position.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized forms of the oxazole or pyridine rings.
Reduction: Reduced forms of the oxazole or pyridine rings.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodopyridine moiety can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(5-bromopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
- Ethyl 4-[(5-chloropyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
- Ethyl 4-[(5-fluoropyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Uniqueness
Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN3O4/c1-3-20-13(19)11-10(7(2)21-17-11)12(18)16-9-5-4-8(14)6-15-9/h4-6H,3H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGADHMEWAPYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)NC2=NC=C(C=C2)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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